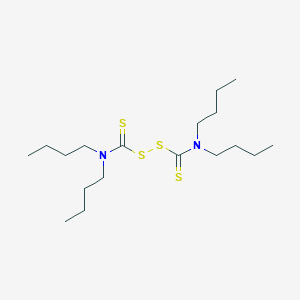

Tetrabutylthiuram disulfide

Description

Properties

IUPAC Name |

dibutylcarbamothioylsulfanyl N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2S4/c1-5-9-13-19(14-10-6-2)17(21)23-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAXJQVAHDTGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)SSC(=S)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049226 | |

| Record name | Tetrabutylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark amber liquid; [R.T. Vanderbilt MSDS] | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylthiuram disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1634-02-2 | |

| Record name | Tetrabutylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylthiuram disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylthioperoxydicarbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLTHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D969886EAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabutylthiuram Disulfide from Dibutylamine and Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabutylthiuram disulfide, a compound of interest in various chemical and pharmaceutical applications. The synthesis is a two-step process involving the formation of a dithiocarbamate (B8719985) intermediate from dibutylamine (B89481) and carbon disulfide, followed by an oxidative coupling to yield the final product. This document details the underlying chemistry, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The synthesis of this compound proceeds through two primary stages:

-

Nucleophilic Addition: The secondary amine, dibutylamine, acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the resulting dithiocarbamic acid and form a stable dithiocarbamate salt, in this case, sodium dibutyldithiocarbamate.

-

Oxidative Coupling: The intermediate dithiocarbamate salt is then oxidized to form the thiuram disulfide. This step involves the formation of a disulfide bond between two dithiocarbamate molecules. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, potassium peroxodisulfate, and iodine.

The overall chemical transformation is depicted in the following signaling pathway diagram.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Sodium Dibutyldithiocarbamate (Intermediate)

This protocol is adapted from a method for the synthesis of dithiocarbamate salts.[1]

Materials:

-

Dibutylamine: 100 mmol (12.9 g)

-

Sodium hydroxide (NaOH): 100 mmol (4.0 g)

-

Carbon disulfide (CS₂): 100 mmol (7.6 g, 6.0 mL)

-

Methanol (B129727) (CH₃OH): 175 mL

-

Two-necked flask (250 mL)

-

Stirrer

-

Dropping funnel

Procedure:

-

To a 250 mL two-necked flask equipped with a stirrer, add 175 mL of pure methanol.

-

Add 100 mmol (4.0 g) of sodium hydroxide to the methanol and stir until dissolved.

-

Add 100 mmol (12.9 g) of dibutylamine to the flask.

-

Using a dropping funnel, add 100 mmol (7.6 g) of carbon disulfide dropwise to the stirred reaction mixture at room temperature.

-

After the addition of carbon disulfide is complete, continue stirring for 1 hour.

-

The reaction mixture can be left overnight, and then the solvent is evaporated to yield the sodium dibutyldithiocarbamate salt.

Protocol 2: Synthesis of this compound (TBTD) via Oxidation

This is a general procedure based on the oxidation of dithiocarbamate salts. The specific quantities are adapted for the 100 mmol scale from the intermediate synthesis.

Materials:

-

Sodium dibutyldithiocarbamate solution (from Protocol 1)

-

Hydrogen peroxide (H₂O₂) (35% solution) or Potassium peroxodisulfate (K₂S₂O₈)

-

Isopropyl alcohol-water mixture (optional solvent)

-

Beaker

-

Stirrer

-

Cooling bath

Procedure using Hydrogen Peroxide:

-

Prepare the sodium dibutyldithiocarbamate solution as described in Protocol 1. The resulting solution should have a pH of around 6.5.

-

In a separate vessel, prepare the hydrogen peroxide solution. For a 1:1 molar ratio of dithiocarbamate to oxidizing agent (considering the stoichiometry of the reaction), a slight molar excess of H₂O₂ may be used.

-

Slowly add the hydrogen peroxide solution to the stirred dithiocarbamate solution while maintaining the temperature between 35-40 °C using a cooling bath.

-

After the addition is complete, continue stirring and monitor the reaction. The end of the reaction can be tested by taking a sample of the filtrate and adding a copper(II) sulfate (B86663) solution; the absence of a precipitate indicates the completion of the reaction.

-

The resulting suspension containing this compound is then filtered.

-

The solid product is washed with distilled water and dried in a vacuum oven at 60-70 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

The Core Mechanism of Tetrabutylthiuram Disulfide Formation via Oxidative Coupling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTD) is a significant organosulfur compound with applications ranging from a vulcanization accelerator in the rubber industry to a component in certain pharmaceutical and agricultural formulations. Its synthesis primarily involves the oxidative coupling of two N,N-dibutyldithiocarbamate precursors. Understanding the intricacies of this reaction mechanism is paramount for process optimization, yield improvement, and ensuring product purity. This technical guide provides a comprehensive overview of the core principles governing the formation of this compound, detailing the reaction mechanism, experimental protocols, and quantitative data for related compounds.

The Overall Synthetic Pathway

The formation of this compound is a two-step process. The first step involves the reaction of dibutylamine (B89481) with carbon disulfide in the presence of a base to form a dibutyldithiocarbamate salt. The subsequent step is the oxidative coupling of this salt to yield the final disulfide product.

Caption: Overall two-step synthesis of this compound.

Mechanistic Insights into Oxidative Coupling

The oxidative coupling of dithiocarbamates can proceed through different mechanisms depending on the oxidant and reaction conditions. The two primary pathways are a one-electron transfer process leading to radical intermediates and a two-electron transfer process involving ionic intermediates.

One-Electron Transfer Pathway (Radical Mechanism)

In this mechanism, the dithiocarbamate anion undergoes a one-electron oxidation to form a dithiocarbamyl radical. Two of these radicals then combine to form the thiuram disulfide. This pathway is often favored when using metallic catalysts or certain oxidizing agents.

Caption: One-electron transfer (radical) mechanism.

Two-Electron Transfer Pathway (Ionic Mechanism)

With oxidants like hydrogen peroxide, a two-electron process is more likely.[1] This pathway is proposed to proceed through a dithiocarbamoylsulfenic acid intermediate. The dithiocarbamate anion is first oxidized to this unstable intermediate, which then rapidly reacts with another dithiocarbamate anion to form the disulfide bond.

Caption: Two-electron transfer (ionic) mechanism via a sulfenic acid intermediate.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the cited literature, the following general procedures for tetraalkylthiuram disulfides can be adapted.

General Synthesis of Sodium Dibutyldithiocarbamate

-

To a stirred solution of dibutylamine (1.0 mol) in an appropriate solvent (e.g., isopropanol-water mixture), slowly add carbon disulfide (1.0 mol) while maintaining the temperature below 30°C.

-

Concurrently or subsequently, add a stoichiometric amount of sodium hydroxide (B78521) (1.0 mol) as an aqueous solution to maintain a basic pH.

-

Continue stirring for 1-2 hours after the addition is complete to ensure full conversion to the sodium dibutyldithiocarbamate salt.

Oxidative Coupling using Hydrogen Peroxide

-

To the aqueous solution of sodium dibutyldithiocarbamate (1.0 mol), slowly add hydrogen peroxide (0.5 mol, 30-35% aqueous solution) dropwise.

-

Maintain the reaction temperature between 25-40°C.

-

The reaction progress can be monitored by the disappearance of the dithiocarbamate, for example, by testing with a copper(II) sulfate (B86663) solution (the brown color of copper(II) dibutyldithiocarbamate will no longer be observed at completion).

-

Upon completion, the this compound product, which is often an oily liquid, will separate.

-

The product can be isolated by extraction with a suitable organic solvent, followed by washing and drying.

Oxidative Coupling using Iodine

-

Dissolve the sodium dibutyldithiocarbamate (1.0 mol) in a suitable solvent such as ethanol (B145695) or water.

-

Slowly add a solution of iodine (0.5 mol) in the same solvent to the dithiocarbamate solution with stirring.

-

The reaction is typically rapid and may be accompanied by the discharge of the iodine color.

-

The this compound can be isolated by extraction or precipitation followed by filtration.

Quantitative Data

The following table summarizes yields for various tetraalkylthiuram disulfides synthesized using different oxidants, providing a comparative basis for the synthesis of this compound.

| Tetraalkylthiuram Disulfide | Oxidant | Solvent System | Yield (%) | Purity (%) | Reference |

| Tetramethylthiuram disulfide (TMTD) | H₂O₂ | Isopropanol-water (87.7%-12.3%) | 99.0 | 99.2 | [2] |

| Tetramethylthiuram disulfide (TMTD) | H₂O₂ | Isopropanol-water (70.4%-29.6%) | 98.7 | 99.1 | [2] |

| Tetraethylthiuram disulfide (TETD) | H₂O₂ | Isopropanol-water (87.7%-12.3%) | 98.5 | 98.8 | [2] |

| Tetraethylthiuram disulfide (TETD) | H₂O₂ | Isopropanol-water (70.4%-29.6%) | 98.2 | 98.6 | [2] |

| This compound (TBTD) | H₂O₂ | Isopropanol-water (87.7%-12.3%) | 97.0 | 97.2 | [2] |

| This compound (TBTD) | H₂O₂ | Isopropanol-water (70.4%-29.6%) | 96.5 | 96.8 | [2] |

| Tetramethylthiuram disulfide (TMTD) | K₂S₂O₈ | Isopropanol-water (87.7%-12.3%) | 99.3 | 99.5 | [2] |

| Tetraethylthiuram disulfide (TETD) | K₂S₂O₈ | Isopropanol-water (87.7%-12.3%) | 98.8 | 99.0 | [2] |

| This compound (TBTD) | K₂S₂O₈ | Isopropanol-water (87.7%-12.3%) | 97.5 | 97.8 | [2] |

| Tetramethylthiuram disulfide (TMTD) | NaOCl | Isopropanol-water (87.7%-12.3%) | 98.5 | 98.7 | [2] |

| Tetraethylthiuram disulfide (TETD) | NaOCl | Isopropanol-water (87.7%-12.3%) | 97.6 | 98.0 | [2] |

| This compound (TBTD) | NaOCl | Isopropanol-water (87.7%-12.3%) | 96.2 | 96.5 | [2] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for TBTD synthesis.

Conclusion

The oxidative coupling of N,N-dibutyldithiocarbamate is a robust and efficient method for the synthesis of this compound. The reaction mechanism can be understood through both one-electron (radical) and two-electron (ionic) pathways, with the latter being more probable when using common oxidants like hydrogen peroxide. By adapting established protocols for analogous tetraalkylthiuram disulfides, high yields and purity of the desired product can be achieved. The quantitative data presented provides a valuable benchmark for process development and optimization. Further research into the spectroscopic characterization of reaction intermediates could provide deeper insights into the precise mechanistic details of this important transformation.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Tetraalkylthiuram Disulfides, with a Focus on Tetrabutylthiuram Disulfide Analogues

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of tetraalkylthiuram disulfides, using tetraisobutylthiuram disulfide as a primary example due to the limited availability of specific crystallographic data for tetrabutylthiuram disulfide in the reviewed literature. The methodologies and structural features discussed are broadly applicable to this class of compounds, which are of significant interest in various fields, including as vulcanizing agents, fungicides, and for their potential therapeutic applications.[1]

Molecular Structure and Crystallographic Data

The crystal structure of tetraalkylthiuram disulfides reveals key insights into their molecular conformation and packing. The analysis of tetraisobutylthiuram disulfide, a close structural analogue of this compound, provides a robust framework for understanding the crystallographic properties of this family of molecules.

Table 1: Crystal Data and Structure Refinement for Tetraisobutylthiuram Disulfide [1][2]

| Parameter | Value |

| Chemical Formula | C₁₈H₃₆N₂S₄ |

| Formula Weight | 408.73 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2449 (11) |

| b (Å) | 9.6102 (14) |

| c (Å) | Not specified |

| α (°) | Not specified |

| β (°) | Not specified |

| γ (°) | Not specified |

| Volume (ų) | Not specified |

| Z | 2 |

| Density (calculated) | 1.187 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| F(000) | 444 |

Table 2: Selected Bond Lengths and Torsion Angles for Tetraisobutylthiuram Disulfide [1]

| Bond/Angle | Length (Å) / Angle (°) |

| S3—S4 Bond Length | 1.9931 (10) |

| C=S Bond Lengths | 1.642 (3), 1.643 (3) |

| C1—S3—S4—C2 Torsion Angle (τ) | -85.81 (2) |

| Dihedral Angle between S₂CN planes (θ) | 85.91 (5) |

The molecule exhibits pseudo-C₂ symmetry around the central disulfide bond.[1][2] The C—S—S—C torsion angle and the dihedral angle between the two NCS₂ planes are characteristic of this class of compounds.[1][2] The molecular packing is influenced by multiple intra- and intermolecular S···H—C close contacts.[1][2]

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

The synthesis of tetraalkylthiuram disulfides can be achieved through the oxidative coupling of dithiocarbamates, which are typically formed from the reaction of a secondary amine with carbon disulfide.

A general procedure for the synthesis of tetraalkylthiuram disulfides involves the reaction of a dialkylamine with carbon disulfide in the presence of an oxidant.[3] For instance, the synthesis of tetraisobutylthiuram disulfide was achieved following a procedure described by Kapanda et al. (2009).[1][2]

Protocol for the Synthesis of a Tetraalkylthiuram Disulfide (General):

-

A secondary amine (e.g., dibutylamine (B89481) or diisobutylamine) is reacted with carbon disulfide. This reaction is often carried out in a suitable solvent mixture, such as isopropyl alcohol and water.[3]

-

An oxidizing agent, such as hydrogen peroxide, potassium peroxodisulfate, or sodium hypochlorite, is then added to the reaction mixture to facilitate the formation of the disulfide bond.[3]

-

The resulting tetraalkylthiuram disulfide precipitates from the solution and can be collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent. For tetraisobutylthiuram disulfide, pale-yellow, block-shaped crystals were obtained by the slow evaporation of a dichloromethane (B109758) solution.[1]

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[4]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4][5][6] The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.[6]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, and angles.

Diagrams

The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound.

Caption: Workflow for Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure analysis of tetraalkylthiuram disulfides. The presented data for the isobutyl analogue serves as a valuable reference for researchers working with the tetrabutyl derivative and related compounds. The detailed protocols and workflow diagram offer a practical framework for conducting and interpreting such structural studies.

References

- 1. Crystal structure of tetraisobutylthiuram disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secure Verification [technorep.tmf.bg.ac.rs]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Tetrabutylthiuram Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of tetrabutylthiuram disulfide. It includes detailed experimental protocols for acquiring such data and presents a logical framework for understanding its potential biological activities based on the known reactivity of thiuram disulfides.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts and multiplicities of the signals provide a detailed fingerprint of the molecular structure. The following tables summarize the expected NMR spectral data for this compound. This data is based on published spectral information for tetraalkylthiuram disulfides[1].

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 8H | -N-CH₂ -CH₂-CH₂-CH₃ |

| ~1.7 | Sextet | 8H | -N-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4 | Sextet | 8H | -N-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 12H | -N-CH₂-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C =S |

| ~58 | -N-CH₂ - |

| ~30 | -N-CH₂-CH₂ - |

| ~20 | -N-CH₂-CH₂-CH₂ - |

| ~14 | -N-CH₂-CH₂-CH₂-CH₃ |

Experimental Protocols for NMR Spectroscopy

The following is a generalized, yet detailed, protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is synthesized from standard laboratory practices for NMR analysis of organic molecules.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar organic compounds.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers can also reference the residual solvent peak[2].

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer approximately 0.6-0.7 mL of the prepared solution into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The integrated areas of the ¹H NMR signals are determined to establish the relative ratios of protons, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are recorded.

Logical Framework: Biological Activity of Thiuram Disulfides

Thiuram disulfides are known for their diverse biological activities, including antimicrobial and anticancer properties[3][4]. The mechanism of action is often attributed to their ability to undergo thiol-disulfide exchange reactions and to induce oxidative stress within cells. The following diagram illustrates a logical workflow for the synthesis and a potential mechanism of action related to the biological activity of this compound.

Caption: A logical diagram illustrating the synthesis of this compound and its potential biological mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TETRAMETHYLTHIURAM DISULFIDE (TMTD) - Ataman Kimya [atamanchemicals.com]

Solubility of Tetrabutylthiuram disulfide in organic solvents

An In-depth Technical Guide on the Solubility of Tetrabutylthiuram Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TBTD). Due to the limited availability of specific quantitative solubility data for TBTD in publicly available literature, this document summarizes the known qualitative solubility information. To offer a quantitative perspective, solubility data for the closely related and structurally similar compound, Tetraethylthiuram disulfide (Disulfiram), is provided as a reference. This guide also includes a detailed experimental protocol for determining the solubility of TBTD and a visualization of a key biochemical pathway relevant to the biological activity of thiuram disulfides.

Introduction to this compound (TBTD)

This compound (CAS No. 1634-02-2) is an organosulfur compound with the molecular formula C₁₈H₃₆N₂S₄. It is primarily utilized as a vulcanization accelerator in the rubber industry. It is also known to act as a zinc ionophore. Structurally, it belongs to the thiuram disulfide class of compounds, which are characterized by a disulfide bond linking two thiocarbamoyl moieties.

Solubility of this compound

Qualitative Solubility

This compound is generally described as having good solubility in a range of nonpolar and polar aprotic organic solvents. Conversely, it is insoluble in water and aqueous caustic solutions.

A summary of its qualitative solubility is presented below:

-

Soluble in: Carbon disulfide, benzene, chloroform, and gasoline.[1]

-

Insoluble in: Water and 10% caustic solutions.[1]

Quantitative Solubility of a Related Compound: Tetraethylthiuram Disulfide (Disulfiram)

| Solvent | Solubility ( g/100 mL) | Molar Concentration (mM) |

| Ethanol | 3.82 | - |

| Ether | 7.14 | - |

| Dimethyl Sulfoxide (DMSO) | - | 20 |

| Acetone | Soluble | - |

| Benzene | Soluble | - |

| Chloroform | Soluble | - |

| Carbon Disulfide | Soluble | - |

| Water | 0.02 | - |

Data sourced from a product information sheet for Tetraethylthiuram disulfide.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to rest at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved microparticles.

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of TBTD of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC with UV detection).

-

Construct a calibration curve from the data of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of TBTD.

Biochemical Pathway: Inhibition of Aldehyde Dehydrogenase

This compound shares a core structural motif with Disulfiram, a well-known inhibitor of the enzyme aldehyde dehydrogenase (ALDH). This inhibition is the basis for the use of Disulfiram in the treatment of alcoholism. The accumulation of acetaldehyde, a toxic metabolite of ethanol, leads to unpleasant physiological effects. The following diagram illustrates this inhibitory pathway.

Caption: Inhibition of aldehyde dehydrogenase by this compound.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Tetrabutylthiuram Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTD) is a crucial vulcanization accelerator in the rubber industry, valued for its ability to enhance the durability and elasticity of rubber products. Understanding its thermal decomposition pathway is paramount for optimizing vulcanization processes, ensuring product quality, and mitigating potential environmental and health risks associated with decomposition byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of TBTD, drawing upon available data for thiuram disulfides, primarily its close analog, Tetramethylthiuram disulfide (TMTD), due to the limited specific data for TBTD. The principles and decomposition products are expected to be analogous.

The thermal decomposition of thiuram disulfides is a complex process involving the cleavage of the disulfide bond as the primary initiation step. This is followed by a cascade of reactions leading to the formation of various volatile and non-volatile products. The presence of other components in a rubber formulation, such as activators (e.g., zinc oxide and stearic acid) and the polymer matrix itself, can significantly influence the decomposition pathway and the final product distribution.

Thermal Decomposition Profile

The thermal stability and decomposition characteristics of thiuram disulfides are typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC is used to study the heat flow associated with thermal transitions in a material. For TMTD, DSC studies have shown that it can partially decompose into tetramethylthiuram monosulfide upon melting.[3] When heated in the presence of stearic acid, the decomposition of TMTD is accelerated, leading to the formation of volatile products such as dimethylamine (B145610) and carbon disulfide.[3] The interaction of TBTD with other curing agents is a critical area of study, as these interactions can significantly alter the decomposition mechanism and the efficiency of the vulcanization process.

Table 1: Thermal Properties of a Related Thiuram Disulfide (TMTD)

| Property | Value | Reference |

| Melting Point | 156-158 °C | [2] |

| Decomposition | Decomposes on prolonged exposure to heat | [2] |

Note: This data is for Tetramethylthiuram disulfide (TMTD) and is presented as an analogue due to the lack of specific data for TBTD.

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is initiated by the homolytic cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This generates two dithiocarbamate (B8719985) radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of products.

Based on studies of analogous thiuram disulfides and the general chemistry of dithiocarbamates, the following decomposition products can be anticipated:

-

Tetrabutylthiuram monosulfide: Formed through the desulfurization of the disulfide.

-

Dibutylamine: A primary amine formed from the fragmentation of the dithiocarbamate radical.

-

Carbon disulfide (CS₂): A common decomposition product of dithiocarbamates.

-

Carbonyl sulfide (B99878) (COS): Another potential sulfur-containing volatile product.

-

Various hydrocarbons: Resulting from the decomposition of the butyl groups.

The presence of other substances, particularly activators like zinc oxide and stearic acid, can significantly alter the decomposition pathway. For example, in the presence of stearic acid, the decomposition of TMTD is reported to be much faster.[3]

Below is a proposed logical workflow for the initiation of TBTD thermal decomposition.

Caption: Initial step of TBTD thermal decomposition.

Experimental Protocols

To investigate the thermal decomposition of TBTD, a combination of analytical techniques is employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This coupled technique provides information on the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.

Methodology:

-

Sample Preparation: A small amount of TBTD (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer is coupled to an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).

-

TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

-

-

FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Collection: FTIR spectra of the evolved gases are collected continuously throughout the TGA run.

-

-

Data Analysis: The TGA data provides the decomposition temperatures and mass loss percentages. The FTIR spectra are analyzed to identify the functional groups and, consequently, the chemical nature of the evolved gases by comparing the obtained spectra with reference libraries.

Below is a diagram illustrating the experimental workflow for TGA-FTIR analysis.

Caption: Workflow for TGA-FTIR analysis of TBTD.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the thermal decomposition products of non-volatile materials. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A very small amount of TBTD (microgram to milligram range) is placed in a pyrolysis sample cup or tube.

-

Instrumentation: A pyrolyzer is interfaced with a GC/MS system.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: The sample is flash pyrolyzed at a specific temperature (e.g., 600°C) for a short duration.

-

Atmosphere: The pyrolysis is carried out in an inert atmosphere (e.g., helium).

-

-

GC/MS Parameters:

-

GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Oven Program: A temperature program is used to separate the pyrolysis products based on their boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra of the eluting compounds are recorded.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Below is a diagram illustrating the experimental workflow for Py-GC/MS analysis.

Caption: Workflow for Py-GC/MS analysis of TBTD.

Conclusion

The thermal decomposition of this compound is a critical aspect of its function as a rubber vulcanization accelerator. While specific, detailed quantitative data for TBTD is sparse in publicly available literature, analysis of its close analog, TMTD, and the general principles of thiuram disulfide chemistry provide a solid foundation for understanding its decomposition pathway. The primary decomposition route is initiated by the cleavage of the S-S bond, leading to the formation of dithiocarbamate radicals, which then undergo further reactions to produce a variety of products, including the corresponding monosulfide, dibutylamine, and carbon disulfide.

For a more precise and quantitative understanding of the TBTD thermal decomposition pathway, further experimental studies employing techniques such as TGA-FTIR and Py-GC/MS are essential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of the thermal behavior of TBTD will enable the optimization of vulcanization processes, leading to improved rubber product performance and enhanced safety and environmental stewardship.

References

Free Radical Generation from Tetrabutylthiuram Disulfide Upon Heating: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylthiuram disulfide (TBTD) is a chemical compound utilized primarily as a vulcanization accelerator in the rubber industry. Upon thermal stress, TBTD is known to undergo homolytic cleavage, generating free radical species that play a crucial role in the vulcanization process. Understanding the fundamental mechanisms of this free radical generation, the nature of the radicals formed, and the experimental methodologies to characterize these processes is of significant interest to researchers in materials science, toxicology, and drug development. This technical guide provides a comprehensive overview of the thermal decomposition of TBTD, with a focus on free radical generation. Due to the limited availability of specific experimental data for TBTD in public literature, this guide draws upon data from analogous tetraalkylthiuram disulfides, particularly tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), to infer the behavior of TBTD. This document outlines the theoretical framework of TBTD thermolysis, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

This compound (TBTD), with the chemical formula C₁₈H₃₆N₂S₄, belongs to the thiuram disulfide class of compounds. These compounds are characterized by a disulfide bond flanked by two thiocarbonyl groups. The thermal lability of the sulfur-sulfur bond is a key feature of thiuram disulfides, leading to the formation of dithiocarbamate (B8719985) free radicals upon heating. These radicals can initiate and participate in various chemical reactions, most notably the cross-linking of polymer chains in rubber vulcanization.

The biological activity of thiuram disulfides and their decomposition products has also garnered attention. The generated free radicals can interact with biological systems, making the study of their formation relevant to toxicological assessments and potential therapeutic applications.

This guide will delve into the core aspects of free radical generation from TBTD when subjected to heat, providing a foundational understanding for professionals in related scientific fields.

Mechanism of Free Radical Generation

The primary event in the thermal decomposition of this compound is the homolytic cleavage of the disulfide (S-S) bond. This process is driven by thermal energy, which overcomes the bond dissociation energy of the S-S bond.

The reaction can be represented as follows:

TBTD → 2 (n-Bu)₂NC(S)S•

This single-step initiation generates two molecules of the N,N-dibutyldithiocarbamate radical. This radical is relatively stable due to the delocalization of the unpaired electron between the two sulfur atoms and the nitrogen atom.

Quantitative Data

Quantitative experimental data specifically for the thermal decomposition of TBTD is sparse in the available scientific literature. However, data from related tetraalkylthiuram disulfides and general information for TBTD can be summarized to provide an understanding of its expected thermal behavior.

| Property | This compound (TBTD) | Tetramethylthiuram Disulfide (TMTD) | Tetraethylthiuram Disulfide (TETD) |

| Molecular Weight | 408.75 g/mol | 240.44 g/mol | 296.54 g/mol |

| Melting Point | Information not available | 146-148 °C | 63-75 °C |

| Decomposition Temperature | Information not available in detail. Hazardous decomposition products form upon heating. | Onset of decomposition varies with conditions, generally above melting point. | Onset of decomposition varies with conditions, generally above melting point. |

| S-S Bond Dissociation Enthalpy | Not experimentally determined. Expected to be similar to other tetraalkylthiuram disulfides. | ~142 kJ/mol (computationally estimated) | Not experimentally determined. |

Note: The decomposition temperature of thiuram disulfides can be influenced by factors such as the presence of other substances (e.g., metal oxides, polymers) and the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

The primary technique for the direct detection and characterization of free radicals is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of TBTD.

Thermal Analysis (TGA/DSC)

Objective: To determine the onset temperature of decomposition and characterize the thermal stability of TBTD.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of TBTD (typically 5-10 mg) is placed in a TGA or DSC crucible (e.g., alumina, aluminum).

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen, argon) to study the intrinsic thermal decomposition without oxidative effects. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 400 °C).

-

-

Data Analysis:

-

TGA Curve: The percentage of weight loss is plotted against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

-

DSC Curve: The heat flow is plotted against temperature. Endothermic or exothermic peaks corresponding to melting and decomposition events are analyzed.

-

Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect, identify, and quantify the free radicals generated from TBTD upon heating.

Methodology:

-

Sample Preparation:

-

A solution of TBTD in a high-boiling point, inert solvent (e.g., decalin, dichlorobenzene) is prepared.

-

For studying radical formation in a solid matrix, TBTD can be mixed with a stable, inert powder (e.g., silica (B1680970) gel).

-

-

Spin Trapping (Optional but Recommended): Due to the often transient nature of the initially formed radicals, a spin trapping agent can be added to the sample. The spin trap reacts with the transient radicals to form a more stable radical adduct with a characteristic ESR spectrum. Common spin traps include:

-

Phenyl N-tert-butylnitrone (PBN)

-

5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

-

-

Instrumentation: An X-band ESR spectrometer is commonly used.

-

Experimental Procedure:

-

The sample is placed in a quartz ESR tube.

-

The sample is heated to the desired temperature within the ESR cavity using a variable temperature controller.

-

ESR spectra are recorded at different temperatures and time intervals to monitor the generation and decay of the radical species.

-

-

Data Analysis:

-

g-value: The position of the ESR signal, characterized by the g-value, helps in the general identification of the type of radical (e.g., sulfur-centered).

-

Hyperfine Splitting: The splitting of the ESR signal into multiple lines (hyperfine structure) arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N). The hyperfine splitting constants (hfc) are characteristic of a specific radical structure and are crucial for its identification.

-

Signal Intensity: The intensity of the ESR signal is proportional to the concentration of the radical species, allowing for quantitative analysis.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the study of free radical generation from TBTD.

Caption: Thermal decomposition of TBTD.

Caption: Experimental workflow for ESR analysis.

Signaling Pathways and Toxicological Implications

The direct interaction of TBTD-derived free radicals with specific signaling pathways is not well-documented in the literature. However, the generation of reactive sulfur species (RSS) is a known outcome of the metabolism and decomposition of related sulfur-containing compounds. These RSS can potentially interact with various cellular components and signaling pathways.

A plausible, though speculative, pathway involves the interaction of the N,N-dibutyldithiocarbamate radical with cellular thiols, such as glutathione (B108866) (GSH), and proteins. This could lead to the formation of mixed disulfides and the depletion of cellular antioxidant defenses, potentially inducing oxidative stress.

Caption: Potential interaction with cellular components.

Further research is required to elucidate the specific signaling pathways that may be modulated by TBTD and its thermal decomposition products. Professionals in drug development should consider the potential for TBTD and similar compounds to generate free radicals when evaluating their safety and biological activity.

Conclusion

This compound, upon heating, is expected to primarily undergo homolytic cleavage of its S-S bond to generate N,N-dibutyldithiocarbamate free radicals. While specific quantitative data for TBTD is limited, a comprehensive understanding of its thermal behavior can be inferred from studies on analogous tetraalkylthiuram disulfides. The experimental protocols detailed in this guide, particularly TGA/DSC for thermal stability and ESR spectroscopy for radical detection, provide a robust framework for the investigation of TBTD's thermal chemistry. The potential for the generated radicals to interact with biological systems warrants further investigation, particularly for applications in toxicology and drug development. This guide serves as a foundational resource for scientists and researchers seeking to explore the fascinating and complex world of free radical generation from thiuram disulfides.

Quantum Chemical Insights into Tetrabutylthiuram Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrabutylthiuram disulfide (TBTD) belongs to the thiuram disulfide class of compounds, characterized by a disulfide bond flanked by two thiocarbonyl groups. These molecules are utilized as vulcanization accelerators in the rubber industry, as agricultural fungicides, and have been explored for various pharmacological activities. A thorough understanding of the molecular and electronic structure of TBTD is crucial for optimizing its existing applications and exploring new therapeutic potentials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating molecular properties such as geometric parameters, electronic structure, and vibrational frequencies. This guide details the theoretical basis and practical steps for a comprehensive quantum chemical analysis of TBTD.

Theoretical Molecular Structure and Properties

While specific experimental crystallographic data for TBTD is not available in the public domain, its molecular structure can be reliably predicted using computational methods. The key structural features revolve around the central S-S bond and the two N,N-dibutyldithiocarbamate moieties.

Molecular Geometry

The geometry of TBTD can be optimized using DFT calculations to determine key bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Value (Illustrative) |

| Bond Lengths (Å) | |

| S-S | 2.05 |

| C=S | 1.68 |

| C-N | 1.35 |

| N-C(butyl) | 1.48 |

| C-C (butyl) | 1.54 |

| C-H (butyl) | 1.09 |

| Bond Angles (°) ** | |

| C-S-S | 104.5 |

| S-C-N | 125.0 |

| S=C-S | 110.0 |

| C-N-C (butyl) | 120.0 |

| Dihedral Angles (°) ** | |

| C-S-S-C | 90.0 |

Note: The values in this table are illustrative and based on typical values for similar thiuram disulfide compounds. A specific computational study is required to determine the precise parameters for TBTD.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and would be determined through DFT calculations as outlined in the experimental protocols.

Computational Protocols

This section provides a detailed methodology for performing quantum chemical calculations on this compound, based on protocols successfully applied to similar molecules in the scientific literature.

Geometry Optimization and Frequency Analysis

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is the method of choice for a good balance of accuracy and computational cost. The B3LYP functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the predicted vibrational spectra (IR and Raman).

Electronic Structure Analysis

-

Method: Using the optimized geometry from the previous step, perform a single-point energy calculation.

-

Properties to Calculate: a. Molecular Orbitals: Visualize the HOMO and LUMO to understand the regions of electron density involved in chemical reactions. b. Mulliken Population Analysis: Calculate the partial charges on each atom to identify electrophilic and nucleophilic sites. c. Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Visualizations

Molecular Structure

Caption: A 2D representation of the this compound (TBTD) molecular structure.

Quantum Chemical Workflow

Caption: A typical workflow for a quantum chemical study of a molecule like TBTD.

Conclusion

This technical guide provides a comprehensive overview of the theoretical approach to studying the quantum chemical properties of this compound. By following the detailed computational protocols, researchers can gain valuable insights into the molecular and electronic structure of TBTD. This knowledge is essential for understanding its reactivity, mechanism of action in various applications, and for the rational design of new derivatives with enhanced properties. While this guide is based on established methodologies for similar compounds due to the lack of specific literature on TBTD, it lays a solid foundation for future computational and experimental investigations into this important molecule.

Methodological & Application

Application Notes and Protocols: Tetrabutylthiuram Disulfide (TBTD) as a Vulcanization Accelerator for Natural Rubber

Introduction

Tetrabutylthiuram disulfide (TBTD) is a fast-curing, non-blooming, and non-staining ultra-accelerator used in the vulcanization of natural rubber (NR) and synthetic elastomers.[1][2] Chemically, it is a member of the thiuram family of accelerators and can also function as a vulcanizing agent, providing an effective sulfur content of 7.5%.[1][3][4] Its application is prevalent in the manufacturing of various rubber articles, including tires, shoe soles, industrial products, and inner tubes.[1][2][3][5] Notably, TBTD is regulated for use in articles that come into contact with food, as specified under FDA 21 CFR 177.2600 and 175.105, highlighting its favorable safety profile.[1][2][6]

This document provides detailed application notes and experimental protocols for the use of TBTD in the vulcanization of natural rubber, aimed at researchers, scientists, and professionals in rubber technology and material development.

Chemical Structure of this compound (TBTD)

Caption: Chemical structure of this compound (TBTD).

Quantitative Data

The following tables summarize a representative formulation and the associated vulcanization characteristics and physical properties of a natural rubber compound accelerated with TBTD.

Table 1: Representative Natural Rubber Formulation with TBTD Accelerator

| Component | Parts per Hundred Rubber (phr) |

| Natural Rubber (NR) | 100.0 |

| Filler & Other Additives | 65.0 |

| TBTD Accelerator | 0.3 |

| Total | 165.3 |

Source: Adapted from "THE RUBBER FORMULARY".[6] Note: The specific filler and other additives were not detailed in the source.

A more detailed example formulation for a carbon black-filled system is provided below for reference.

Table 2: Example of a Carbon Black-Reinforced NR Formulation

| Component | Parts per Hundred Rubber (phr) |

| Deproteinised Natural Rubber (DPNR) | 100.0 |

| Carbon Black (N774) | 50.0 |

| Zinc Oxide (ZnO) | 5.0 |

| Zinc 2-ethylhexanoate (B8288628) (ZEH) | 2.0 |

| Permanex TQ (Antioxidant) | 2.0 |

| MOR (2-morpholinothio benzothiazole) | 1.44 |

| TBTD Accelerator | 0.6 |

| Sulfur (S) | 0.6 |

Source: Adapted from "Silica-Reinforced Deproteinized Natural Rubber".[7]

Table 3: Cure Characteristics of TBTD-Accelerated Natural Rubber

| Parameter | Value |

| Cure Temperature (°C) | 138 |

| Optimum Cure Time, t90 (minutes) | 16.0 |

| Mooney Scorch Time at 130°C, T5 (minutes) | 13.0 |

| Mooney Viscosity, ML 1+4 @ 100°C | 75 |

Source: Data from "THE RUBBER FORMULARY".[6]

Table 4: Physical Properties of TBTD-Vulcanized Natural Rubber

| Property | Original | Aged 7 Days @ 100°C |

| Hardness, Durometer A | 62 | 77 |

| Modulus at 300% (M300), MPa | 5.3 | - |

Source: Data from "THE RUBBER FORMULARY".[6]

Experimental Protocols

The following protocols describe the standard procedures for the preparation and evaluation of TBTD-accelerated natural rubber compounds.

1. Protocol for Compounding of Natural Rubber

This protocol is based on the standard practice for rubber compounding as described in ASTM D3184.

Equipment:

-

Two-roll mill with heating and cooling capabilities.

-

Analytical balance.

-

Safety equipment (gloves, safety glasses).

Procedure:

-

Mastication: Pass the raw natural rubber through the tight nip of the two-roll mill several times to form a continuous band. This process, known as mastication, reduces the viscosity of the rubber.

-

Incorporation of Activators and Additives:

-

Widen the nip and add the zinc oxide and stearic acid to the rubber band.

-

Perform 3/4 cuts from each side until the ingredients are well dispersed.

-

Add antioxidants and any other processing aids, ensuring complete dispersion after each addition.

-

-

Addition of Fillers: If using fillers like carbon black, add them to the compound slowly to ensure uniform distribution and prevent excessive heat buildup.

-

Incorporation of Accelerators and Sulfur:

-

Set the mill temperature to a low value (e.g., 70°C) to prevent premature vulcanization (scorching).

-

Add the TBTD accelerator and other accelerators (if any) and mix until fully dispersed.

-

Finally, add the sulfur and mix thoroughly.

-

-

Homogenization and Sheeting:

-

Perform several end-wise passes to ensure the compound is homogeneous.

-

Sheet the final compound off the mill at a controlled thickness (e.g., 2-3 mm) and allow it to cool at room temperature for at least 24 hours before testing.

-

2. Protocol for Determination of Cure Characteristics

Equipment:

-

Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure:

-

Set the rheometer to the desired vulcanization temperature (e.g., 138°C or 150°C).[6][7]

-

Place a sample of the uncured rubber compound (approximately 5g) into the rheometer die cavity.

-

Start the test and record the torque as a function of time.

-

From the resulting rheograph, determine the following parameters:

-

ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.

-

MH (Maximum Torque): An indicator of the stiffness or modulus of the fully vulcanized compound.

-

ts2 (Scorch Time): The time taken for a 2 dNm rise in torque from the minimum, indicating the onset of vulcanization.

-

t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.

-

3. Protocol for Vulcanization of Test Sheets

Equipment:

-

Electrically heated hydraulic press with temperature and pressure control.

-

Mold of desired dimensions.

Procedure:

-

Preheat the hydraulic press to the vulcanization temperature determined from the rheometer test.

-

Cut the uncured rubber sheet to the approximate size of the mold.

-

Place the rubber into the preheated mold and place the mold in the press.

-

Close the press and apply a specified pressure.

-

Cure the sample for the optimum cure time (t90) determined previously.

-

After the curing time has elapsed, open the press, remove the mold, and carefully demold the vulcanized rubber sheet.

-

Allow the vulcanized sheet to cool at room temperature for at least 24 hours before testing.

4. Protocol for Physical Property Testing

Equipment:

-

Durometer (Shore A).

-

Universal Testing Machine (UTM) with appropriate grips.

-

Die for cutting dumbbell-shaped test specimens (as per ASTM D412).

Procedure:

-

Hardness: Measure the Shore A hardness of the vulcanized sheet at several points using a durometer, according to ASTM D2240.

-

Tensile Properties:

-

Cut dumbbell-shaped specimens from the vulcanized sheet using a die.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Conduct the tensile test at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

-

Record the force and elongation data to determine:

-

Tensile Strength (MPa): The maximum stress applied before rupture.

-

Elongation at Break (%): The maximum strain at the point of rupture.

-

Modulus (MPa): The stress at a specific elongation (e.g., 100%, 300%).

-

-

Diagrams

Caption: Experimental workflow for preparing and testing TBTD-vulcanized natural rubber.

References

Application of Tetrabutylthiuram Disulfide in the Vulcanization of Synthetic Rubbers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrabutylthiuram disulfide (TBTD) as a vulcanization accelerator in various synthetic rubbers. TBTD is a fast-curing accelerator and can also act as a sulfur donor, making it a versatile component in rubber compounding.

Application Notes

This compound (TBTD) is a thiuram-based ultra-accelerator used in the vulcanization of a wide range of synthetic elastomers. It is known for providing fast cure rates and can be used as a primary or secondary accelerator, and in some cases, as a sulfur donor for low-sulfur or sulfurless vulcanization.[1] Its butyl groups contribute to good solubility in rubber compounds, and it is considered a non-blooming and non-staining accelerator.[2]

Key Features of TBTD

-

Fast Curing: TBTD significantly reduces the time required for vulcanization.[2]

-

Sulfur Donor: It contains available sulfur (approximately 7.5%) that can be released at vulcanization temperatures, enabling low-sulfur or sulfur-free curing systems.[2] This can improve the heat aging resistance of the vulcanizate.

-

Good Scorch Safety: Compared to some other ultra-accelerators, TBTD can offer a reasonable scorch time, providing a safer processing window.

-

Non-Blooming and Non-Staining: It does not typically migrate to the surface of the rubber product (bloom) or cause discoloration.[2]

-

Versatility: TBTD is effective in various synthetic rubbers, including Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene (B1197577) Propylene Diene Monomer (EPDM) rubber.[2][3]

Applications in Synthetic Rubbers

1.2.1. Styrene-Butadiene Rubber (SBR)

In SBR, TBTD can be used as a primary or secondary accelerator to achieve a rapid cure. It is often used in combination with thiazole (B1198619) or sulfenamide (B3320178) accelerators to achieve a synergistic effect, balancing cure speed and scorch safety. As a sulfur donor, it can be employed in efficient vulcanization (EV) or semi-EV systems to produce vulcanizates with improved thermal stability and low compression set.

1.2.2. Nitrile Butadiene Rubber (NBR)

TBTD is an effective accelerator for NBR, providing fast cure rates and resulting in vulcanizates with good mechanical properties and heat resistance.[4] Its use in NBR is particularly beneficial for applications requiring good oil and heat resistance, such as seals, gaskets, and hoses. When used in low-sulfur or sulfurless systems, TBTD can enhance the aging characteristics of NBR vulcanizates.[4]

1.2.3. Ethylene Propylene Diene Monomer (EPDM) Rubber

In EPDM, which has a lower level of unsaturation, ultra-accelerators like TBTD are often preferred. It can be used as a primary accelerator to achieve a satisfactory state of cure. TBTD is known to be a non-blooming accelerator in EPDM.[3]

1.2.4. Polychloroprene Rubber (CR)

In the vulcanization of polychloroprene rubber, TBTD can act as a retarder when used in conjunction with ethylene thiourea (B124793) (ETU)-based cure systems.[3] This demonstrates its versatility in modifying the cure characteristics of different elastomers.

Quantitative Data

Table 1: Cure Characteristics of a TBzTD-based System in Natural Rubber at 150°C

| Property | Control (TMTD-based) | TBzTD-based System 1 | TBzTD-based System 2 | TBzTD-based System 3 |

| Scorch Time, t₁₀ (min) | 2.96 | 5.10 | 2.89 | 4.95 |

| Optimum Cure Time, t₉₀ (min) | 6.82 | 10.41 | 7.17 | 9.83 |

| Cure Rate Index (CRI) (min⁻¹) | 25.91 | 18.83 | 23.36 | 20.49 |

Source: Adapted from a study on safe vulcanization systems.[5] The data illustrates that TBzTD can provide a longer scorch time (better processing safety) compared to TMTD.

Table 2: Mechanical Properties of a TBzTD-based System in Natural Rubber

| Property | Control (TMTD-based) | TBzTD-based System 1 | TBzTD-based System 2 | TBzTD-based System 3 |

| Tensile Strength (MPa) | 17.43 | 14.52 | 19.55 | 18.97 |

| Modulus at 300% Elongation (MPa) | 1.61 | 1.32 | 1.46 | 1.39 |

| Elongation at Break (%) | 1071 | 1084 | 1230 | 1354 |

| Hardness (Shore A) | 50 | 48 | 52 | 51 |

Source: Adapted from a study on safe vulcanization systems.[5] The data shows that TBzTD can yield mechanical properties comparable to or even exceeding those of TMTD-based systems.

Table 3: Cure Characteristics and Mechanical Properties of EPDM with TMTD

| Property | Value |

| Cure Characteristics (at 180°C) | |

| Scorch Time, tₛ₂ (min) | 1.2 |

| Cure Time, t₉₀ (min) | 2.5 |

| Mechanical Properties | |

| Hardness (Shore A) | 70 |

| Tensile Strength (MPa) | 15.5 |

| Elongation at Break (%) | 350 |

| Modulus at 100% (MPa) | 4.5 |

Source: Data synthesized from a comparative study of accelerators in EPDM. This provides an example of the typical performance of a thiuram accelerator in EPDM.

Experimental Protocols

Protocol for Compounding of Synthetic Rubber

Objective: To prepare a synthetic rubber compound containing TBTD for subsequent vulcanization and testing.

Materials:

-

Synthetic Rubber (e.g., SBR, NBR, or EPDM)

-

This compound (TBTD)

-

Sulfur (if not a sulfurless system)

-

Zinc Oxide (activator)

-

Stearic Acid (activator)

-

Carbon Black or other fillers (e.g., N330, N550)

-

Processing Oil (e.g., paraffinic, naphthenic)

-

Antioxidants/Antiozonants

Equipment:

-

Two-roll mill or internal mixer (e.g., Brabender)

-

Analytical balance

-

Spatulas and weighing boats

Procedure:

-

Mastication: Soften the raw rubber by passing it through the nip of the two-roll mill several times. Adjust the nip gap as needed.

-

Incorporation of Activators and Additives: Add zinc oxide and stearic acid to the masticated rubber and mix until fully dispersed. Subsequently, add antioxidants and other processing aids.

-

Filler Incorporation: Gradually add the carbon black or other fillers to the rubber. Ensure thorough mixing to achieve good dispersion. This may require multiple passes and adjustments of the nip gap.

-

Plasticizer Addition: If required, add the processing oil slowly to the compound.

-

Accelerator and Sulfur Addition: In the final stage of mixing, add the TBTD and sulfur. This should be done at a lower temperature to prevent scorching (premature vulcanization).

-

Homogenization: Continue mixing for a few more minutes to ensure all ingredients are homogeneously dispersed.

-

Sheeting Out: Sheet out the compounded rubber to a uniform thickness and allow it to cool at room temperature for at least 24 hours before further processing and testing.

Protocol for Rheometric Analysis

Objective: To determine the cure characteristics of the TBTD-containing rubber compound using a rheometer.

Equipment:

-

Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

-

Sample cutter

-

Analytical balance

Procedure:

-

Instrument Setup: Set the rheometer to the desired vulcanization temperature (e.g., 160°C, 170°C, or 180°C).

-

Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the rheometer.

-

Loading the Sample: Place the sample in the rheometer die cavity and close the chamber.

-

Running the Test: Start the test. The rheometer will apply a sinusoidal strain to the sample and measure the torque response as a function of time.

-

Data Acquisition: The test is typically run until the torque reaches a maximum and plateaus, or for a predetermined amount of time.

-

Data Analysis: From the resulting rheograph (torque vs. time curve), determine the following parameters:

-

Minimum Torque (Mₗ): An indicator of the compound's viscosity before vulcanization.

-

Maximum Torque (Mₕ): An indicator of the stiffness or modulus of the fully cured rubber.

-

Scorch Time (tₛ₂): The time it takes for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

-

Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque, often considered the optimal cure time.

-

Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂), representing the speed of the vulcanization reaction.

-

Protocol for Tensile Property Testing

Objective: To determine the mechanical properties of the TBTD-vulcanized rubber.

Equipment:

-

Hydraulic press with heated platens

-

Mold for tensile test specimens (e.g., dumbbell-shaped according to ASTM D412)

-

Universal Testing Machine (UTM) with grips suitable for rubber

-

Extensometer (optional, for precise strain measurement)

-

Thickness gauge

Procedure:

-